Octadecyl sulfate sodium salt, technical grade, 93%

Description

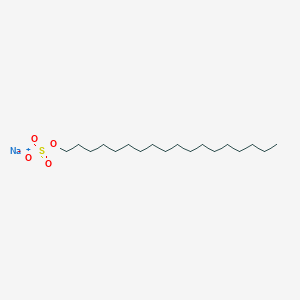

Sodium stearyl sulfate (C₁₈H₃₇NaO₄S), also known as sodium octadecyl sulfate, is an anionic surfactant derived from stearyl alcohol (C18 fatty alcohol) and sulfuric acid. Its molecular weight is 372.54 g/mol, and it is identified by CAS No. 1120-04-3 . This compound is widely used in personal care products such as shampoos, skin cleansers, and emulsifiers due to its ability to reduce surface tension and enhance foaming properties.

Key properties include:

- Molecular formula: C₁₈H₃₇NaO₄S

- Physical state: Typically a white powder or paste.

- Function: Acts as a surfactant, emulsifier, and detergent.

- Safety: Rated low in concerns such as carcinogenicity and reproductive toxicity by the Environmental Working Group (EWG) .

Properties

CAS No. |

1120-04-3 |

|---|---|

Molecular Formula |

C18H38NaO4S |

Molecular Weight |

373.5 g/mol |

IUPAC Name |

sodium octadecyl sulfate |

InChI |

InChI=1S/C18H38O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;/h2-18H2,1H3,(H,19,20,21); |

InChI Key |

KVLWVMFPAVOFSG-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOS(=O)(=O)O.[Na] |

melting_point |

212.0 °C |

Other CAS No. |

65151-89-5 1120-04-3 |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Gas-Phase Sulfonation with SO<sub>3</sub>

In industrial settings, falling-film reactors are preferred for continuous sulfonation. Stearyl alcohol is introduced into a reactor where it reacts with diluted SO<sub>3</sub> gas (3–4% concentration) at 35–130°C. The reaction is exothermic, requiring precise temperature control to avoid side products like sulfones or charring. For example, in SLES production, a temperature peak of 130°C is observed 115 mm from the reactant entry point, suggesting similar thermal management is critical for stearyl derivatives.

Reaction Equation :

Liquid-Phase Sulfonation with HSO<sub>3</sub>Cl

Chlorosulfonic acid offers a lower-temperature alternative. Stearyl alcohol reacts with HSO<sub>3</sub>Cl at 38–45°C for 60–70 minutes. This method minimizes thermal degradation but requires careful handling of corrosive reagents and HCl byproduct removal.

Reaction Equation :

Neutralization and Intermediate Purification

Post-sulfonation, the sulfuric acid ester (stearyl sulfate acid) is neutralized with sodium hydroxide (NaOH) or sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>) to yield the sodium salt.

Dynamic Neutralization Systems

High-shear mixers ensure rapid neutralization, preventing localized overheating. For SLES, a 70% paste is achieved using 18% NaOH and Na<sub>2</sub>CO<sub>3</sub> as a buffer. Sodium stearyl sulfate likely requires analogous buffering to maintain pH 7–8 and avoid hydrolysis.

Neutralization Equation :

Solvent-Assisted Crystallization

Crystallization purity is enhanced using water-acetone mixtures. For SLS, cooling the neutralized solution to -4–7°C in three stages (2–3°C/min initial cooling, 0.5–0.7°C/min post-seeding) yields >99% pure crystals. Seed crystals (0.15–0.20% w/w) are critical to initiate controlled crystallization.

Industrial-Scale Process Optimization

Reactor Design and Scalability

Annular-gap falling-film reactors (5-inch diameter, 2 m length) enable large-scale sulfonation. Key parameters for sodium stearyl sulfate production would include:

Yield and Purity Enhancements

-

Two-stage sulfonation : Splitting SO<sub>3</sub> introduction between reactor zones reduces localized overheating, improving yield from 85% to >92% in SLES.

-

Crystallization seeding : Introducing 0.15–0.20% crystalline product during cooling boosts purity to >99%.

Challenges and Mitigation Strategies

Byproduct Formation

Unreacted stearyl alcohol and sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>) are common impurities. Multi-stage crystallization at -4–7°C effectively excludes non-sulfonated substances.

Equipment Fouling

Black crusts form at SO<sub>3</sub> entry points due to carbonization. Regular cleaning with dilute NaOH and reactor design modifications (e.g., inserted tubes for gas distribution) mitigate fouling.

Comparative Analysis of Sulfonation Agents

| Agent | Temperature Range | Purity Achievable | Scalability |

|---|---|---|---|

| SO<sub>3</sub> gas | 35–130°C | >97% | High |

| HSO<sub>3</sub>Cl | 38–45°C | >99% | Moderate |

SO<sub>3</sub> offers scalability but requires robust temperature control. HSO<sub>3</sub>Cl suits smaller batches with higher purity demands .

Scientific Research Applications

Cosmetic Applications

Sodium stearyl sulfate is primarily utilized in cosmetic formulations due to its surfactant properties. It is commonly found in:

- Hair Care Products : Used in shampoos and conditioners for its ability to create lather and improve the texture of hair products.

- Skin Cleansers : Acts as a cleansing agent in facial cleansers and body washes, helping to remove dirt and oils from the skin.

- Emulsifiers : Facilitates the mixing of oil and water phases in creams and lotions, enhancing product stability.

Case Study: Efficacy in Hair Care

A study evaluated the performance of hair conditioners containing sodium stearyl sulfate. Results indicated improved manageability and reduced frizz in treated hair compared to control formulations without SSS. The surfactant's ability to form micelles contributed to effective cleansing without stripping natural oils from the hair .

Pharmaceutical Applications

In pharmaceuticals, sodium stearyl sulfate serves as an excipient in drug formulations. Its applications include:

- Drug Delivery Systems : Enhances the solubility and bioavailability of poorly soluble drugs by acting as a solubilizer.

- Topical Preparations : Used in creams and ointments for its emulsifying properties, facilitating even distribution of active ingredients.

Case Study: Topical Drug Formulation

Research demonstrated that incorporating sodium stearyl sulfate into a topical formulation improved the penetration of active ingredients through the skin barrier. In vitro studies showed that formulations with SSS exhibited higher permeation rates compared to those without it, suggesting its potential as a penetration enhancer .

Food Industry Applications

Sodium stearyl sulfate is also utilized in the food industry as an emulsifier and stabilizer. Its applications include:

- Baked Goods : Improves texture and shelf life by preventing separation of ingredients.

- Dairy Products : Used to maintain consistency in products like ice cream and yogurt.

Case Study: Stability in Baked Goods

A study on sodium stearyl sulfate's role in baked goods revealed that its inclusion resulted in a more uniform crumb structure and extended freshness compared to products made without it. The emulsifying properties helped retain moisture, enhancing overall product quality .

Industrial Applications

In industrial settings, sodium stearyl sulfate is employed for its surfactant properties in:

- Cleaning Products : Used in formulations for household cleaners due to its ability to reduce surface tension and enhance cleaning efficacy.

- Textile Industry : Acts as a wetting agent during dyeing processes, ensuring even distribution of dyes on fabrics.

Mechanism of Action

Sodium stearyl sulfate acts as a surfactant by reducing the surface tension of aqueous solutions. Its amphiphilic nature allows it to align at the interface between water and oil, facilitating the formation of emulsions. The hydrophobic stearyl group interacts with nonpolar substances, while the hydrophilic sulfate group interacts with water, stabilizing the emulsion. This property is crucial in applications such as detergents and emulsifiers .

Comparison with Similar Compounds

Sodium Dodecyl Sulfate (SDS; C12)

Molecular formula : C₁₂H₂₅NaO₄S (Molecular weight: 288.38 g/mol) .

- Applications : Common in laboratory reagents, toothpaste, and household detergents.

- Key differences: Chain length: SDS has a shorter 12-carbon chain compared to sodium stearyl sulfate’s 18-carbon chain. Studies show irritation peaks at C12 chain length and decreases with longer chains like C18 . Regulatory status: SDS requires stricter handling precautions due to higher acute toxicity .

Sodium Hexadecyl Sulfate (C16)

Molecular formula : C₁₆H₃₃NaO₄S (Molecular weight: 344.49 g/mol) .

- Applications : Used in cosmetics and pharmaceuticals as a surfactant.

- Key differences :

Sodium Cetearyl Sulfate (C16/C18 Mixture)

Molecular formula : C₃₄H₇₀Na₂O₈S₂ (Average mass: 717.026 g/mol) .

Data Table: Comparative Analysis of Alkyl Sulfates

Biological Activity

Sodium stearyl sulfate is an anionic surfactant that functions by reducing surface tension and denaturing proteins. Its amphiphilic nature allows it to interact with lipid membranes, leading to cell lysis in microbial cells. The mechanism primarily involves:

- Protein Denaturation : SSS disrupts protein structures in microbial membranes, leading to cell death.

- Membrane Disruption : The surfactant's ability to integrate into lipid bilayers compromises membrane integrity, facilitating the entry of other therapeutic agents.

Efficacy Against Bacterial Biofilms

Studies have demonstrated that sodium stearyl sulfate exhibits significant antimicrobial activity against various bacterial strains. For example, research comparing SSS with other surfactants showed that it effectively inhibited biofilm formation in bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were notably low, indicating strong antibiofilm properties even at sub-MIC levels .

Table 1: Antibacterial Efficacy of Sodium Stearyl Sulfate

| Bacterial Strain | MIC (mg/L) | Biofilm Inhibition (%) |

|---|---|---|

| Staphylococcus aureus | 32 | 85 |

| Escherichia coli | 64 | 78 |

| Pseudomonas aeruginosa | 128 | 70 |

| Streptococcus mutans | 16 | 90 |

Penetration Studies

Research indicates that sodium stearyl sulfate can penetrate the skin effectively. In a study using hairless rat models, SSS was found to reach depths of approximately 5-6 mm within the skin layers . This penetration is critical for its application in topical formulations but raises concerns regarding potential irritation.

Irritant Potential

Sodium stearyl sulfate has been associated with skin irritation, particularly with prolonged exposure. Clinical evaluations have shown that concentrations above 1% can lead to erythema and discomfort in human subjects. A study involving repeated applications demonstrated an increase in transepidermal water loss (TEWL), indicating compromised skin barrier function .

Use in Oral Health

Sodium stearyl sulfate is also investigated for its role in oral health products. It has been shown to affect the healing process of oral ulcers negatively when included in toothpaste formulations. A systematic review revealed that SSS-containing dentifrices led to increased pain and longer healing times compared to SSS-free alternatives .

Case Study: Herpes Simplex Virus Inhibition

A notable case study evaluated the efficacy of sodium stearyl sulfate against herpes simplex virus (HSV). In vitro tests indicated that SSS could significantly reduce HSV infectivity by disrupting viral envelopes, showcasing its potential as a therapeutic agent for viral infections .

Chemical Reactions Analysis

Micelle Formation

SDS forms micelles in aqueous solutions at concentrations exceeding its critical micelle concentration (CMC) of 8.2 mM at 25°C . The aggregation number is ~62 molecules per micelle, with a micelle ionization fraction of 0.3 .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₅NaO₄S | |

| Molecular Weight | 288.38 g/mol | |

| Critical Micelle Concentration | 8.2 mM (25°C) | |

| Aggregation Number | 62 |

Thermal Degradation

When heated above 200°C, SDS decomposes exothermically, releasing toxic sulfur oxides (SOₓ) and sodium sulfates :

text2 CH₃(CH₂)₁₁OSO₃Na → Na₂SO₄ + 2 CH₃(CH₂)₁₁OH + SO₃↑

This reaction is critical in industrial safety protocols due to hazardous byproducts .

Acid-Base Reactions

In acidic environments, SDS undergoes protonation of the sulfate group, forming lauryl sulfuric acid , which precipitates:

textCH₃(CH₂)₁₁OSO₃Na + HCl → CH₃(CH₂)₁₁OSO₃H↓ + NaCl

This property limits its use in low-pH formulations .

Biodegradation

SDS undergoes aerobic biodegradation with a half-life of 19.8 hours in water, breaking down into lauryl alcohol and sulfate ions :

textCH₃(CH₂)₁₁OSO₃Na → CH₃(CH₂)₁₁OH + Na⁺ + SO₄²⁻

Protein Denaturation

SDS disrupts non-covalent bonds in proteins, enabling electrophoretic separation by mass:

textProtein-SDS Complex → Linearized Polypeptide + SDS Micelles

This reaction is foundational to SDS-PAGE techniques .

Emulsification in Formulations

As a surfactant, SDS lowers interfacial tension between hydrophobic and hydrophilic phases, stabilizing emulsions in products like shampoos and detergents .

Q & A

Q. How can researchers ensure batch-to-batch consistency in sodium stearyl sulfate synthesis for reproducible studies?

- Methodological Answer : Implement strict reaction control (e.g., automated temperature regulation ±0.5°C, stoichiometric monitoring via inline pH probes). Characterize each batch with Karl Fischer titration (water content ≤0.5%) and inductively coupled plasma mass spectrometry (ICP-MS) for trace metals. Share batch records and analytical certificates via electronic lab notebooks (ELNs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.